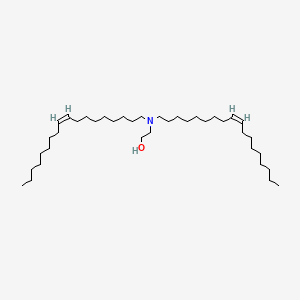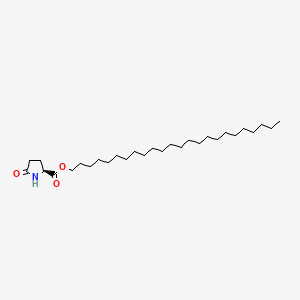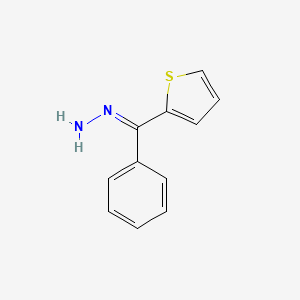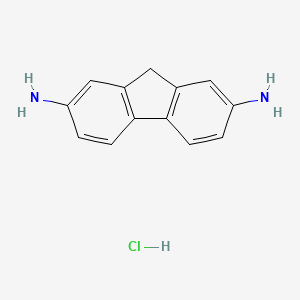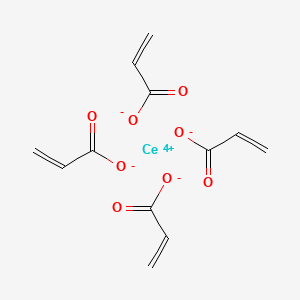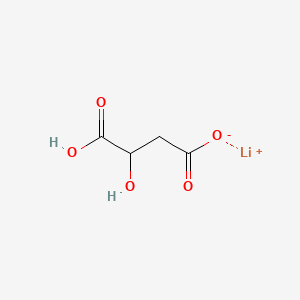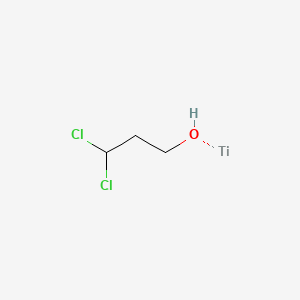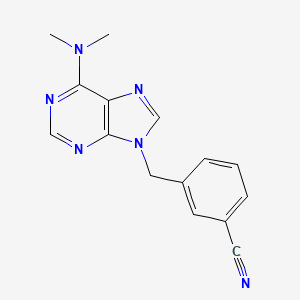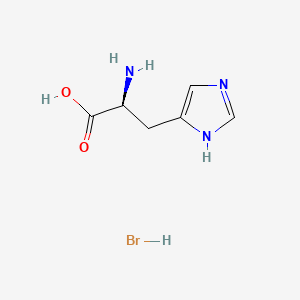
L-Histidine monohydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Histidine monohydrobromide is a derivative of the essential amino acid L-Histidine. It is commonly used in biochemical research and various industrial applications. This compound is known for its role in protein synthesis, enzyme activity, and as a precursor for histamine production.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
L-Histidine monohydrobromide can be synthesized through the reaction of L-Histidine with hydrobromic acid. The reaction typically involves dissolving L-Histidine in water, followed by the addition of hydrobromic acid. The mixture is then heated to facilitate the reaction, resulting in the formation of this compound. The product is then purified through crystallization.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
L-Histidine monohydrobromide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form imidazole derivatives.
Reduction: Reduction reactions can convert it back to L-Histidine.
Substitution: The bromide ion can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Nucleophiles like sodium azide can replace the bromide ion.
Major Products Formed
Oxidation: Imidazole derivatives.
Reduction: L-Histidine.
Substitution: Various substituted histidine derivatives.
Aplicaciones Científicas De Investigación
L-Histidine monohydrobromide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Plays a crucial role in protein synthesis and enzyme activity studies.
Medicine: Investigated for its potential therapeutic effects, including its role in histamine production and immune response modulation.
Industry: Utilized in the production of pharmaceuticals and as a component in cell culture media.
Mecanismo De Acción
L-Histidine monohydrobromide exerts its effects through several mechanisms:
Protein Synthesis: It is incorporated into proteins during translation.
Enzyme Activity: Acts as a cofactor for various enzymes, enhancing their catalytic activity.
Histamine Production: Serves as a precursor for histamine, which is involved in immune responses and neurotransmission.
Comparación Con Compuestos Similares
L-Histidine monohydrobromide can be compared with other histidine derivatives such as:
L-Histidine hydrochloride monohydrate: Similar in structure but contains a chloride ion instead of a bromide ion.
L-Histidine nitrate: Contains a nitrate ion and is used in different applications.
L-Histidine diphosphate: Contains phosphate ions and is used in biochemical studies.
Uniqueness
This compound is unique due to its specific bromide ion, which can influence its reactivity and interactions in chemical and biological systems.
Propiedades
Número CAS |
51783-76-7 |
|---|---|
Fórmula molecular |
C6H10BrN3O2 |
Peso molecular |
236.07 g/mol |
Nombre IUPAC |
(2S)-2-amino-3-(1H-imidazol-5-yl)propanoic acid;hydrobromide |
InChI |
InChI=1S/C6H9N3O2.BrH/c7-5(6(10)11)1-4-2-8-3-9-4;/h2-3,5H,1,7H2,(H,8,9)(H,10,11);1H/t5-;/m0./s1 |
Clave InChI |
RVYRILWYWNKBGI-JEDNCBNOSA-N |
SMILES isomérico |
C1=C(NC=N1)C[C@@H](C(=O)O)N.Br |
SMILES canónico |
C1=C(NC=N1)CC(C(=O)O)N.Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(1R,9S,12S,13R,14S,17R,18E,21S,23S,24R,25S,27R)-1,14-dihydroxy-12-[(E)-1-[(1R,3R,4R)-4-hydroxy-3-methoxycyclohexyl]prop-1-en-2-yl]-23,25-dimethoxy-13,19,21,27-tetramethyl-17-(2-oxopropyl)-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-ene-2,3,10,16-tetrone](/img/structure/B12651342.png)
